3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of methoxy groups attached to the phenyl rings at positions 3 and 4.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 4-methoxyphenylhydrazine in the presence of a base such as sodium acetate. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)propionic acid: This compound also contains a methoxyphenyl group but differs in its overall structure and chemical properties.
3-methoxytyramine: A monomethoxybenzene derivative that is structurally related but has different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-14-8-6-13(7-9-14)19-17(20)11-16(18-19)12-4-3-5-15(10-12)22-2/h3-11,18H,1-2H3 |
InChI Key |
SEZWUJCQTLZKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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